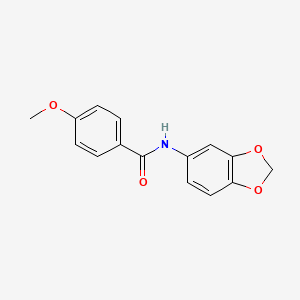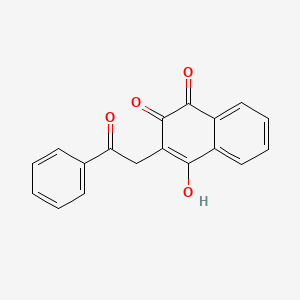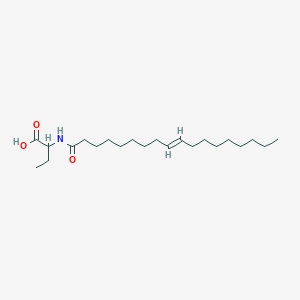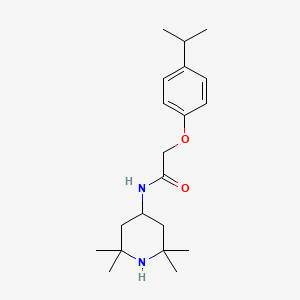![molecular formula C14H14N4 B5745811 2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5745811.png)
2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential application as a therapeutic agent. This compound belongs to the class of triazolopyrimidines, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of microorganisms. The compound may also disrupt the integrity of the cell membrane, leading to the leakage of cellular contents and ultimately cell death.
Biochemical and Physiological Effects:
2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. The compound has also been found to exhibit antitumor activity, and has been tested against a variety of cancer cell lines. In addition, the compound has been found to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its broad spectrum of activity against various microorganisms. This makes it a useful tool for studying the mechanisms of action of antimicrobial agents. However, one limitation of using this compound is its potential toxicity to human cells. Therefore, it is important to use appropriate safety measures when handling the compound.
Direcciones Futuras
There are several potential future directions for research on 2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine. One area of interest is the development of new derivatives of the compound with improved activity and selectivity against specific microorganisms. Another potential direction is the study of the compound's mechanism of action at the molecular level, which could lead to the development of new antimicrobial agents. Additionally, the compound's potential application as an antitumor agent warrants further investigation. Finally, the compound's potential use in combination therapy with other antimicrobial agents could be explored.
Métodos De Síntesis
The synthesis of 2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been reported in the literature. One of the most commonly used methods involves the reaction of 2-aminobenzylamine with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. This method has been found to be efficient and yields high purity products.
Aplicaciones Científicas De Investigación
2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential application as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, antifungal, and antiviral properties. The compound has been tested against a variety of pathogens, including bacteria, fungi, and viruses, and has been found to be effective in inhibiting their growth.
Propiedades
IUPAC Name |
2-benzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-10-8-11(2)18-14(15-10)16-13(17-18)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMVLQQGLGNOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)

![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)

![N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5745756.png)
![2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5745763.png)
![4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5745769.png)


![4-[3-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5745786.png)

![2-[(1,3-benzoxazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5745803.png)

